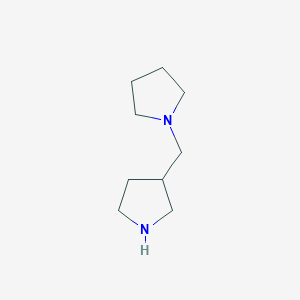

3-(Pyrrolidin-1-ylmethyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Pyrrolidin-1-ylmethyl)pyrrolidine is a compound that features a pyrrolidine ring structure, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylmethyl)pyrrolidine typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . This method allows for regio- and stereoselective formation of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The tertiary amine groups in 3-(pyrrolidin-1-ylmethyl)pyrrolidine undergo alkylation and acylation under mild conditions:

Alkylation :

-

Reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts.

-

Example: Reaction with 3,3-dimethylbutanal via reductive amination using NaBH(OAc)₃ yields N-alkylated derivatives (12% yield) .

Acylation :

-

Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides.

-

Acylation with 5-isobutyl-1-phenyl-1H-pyrazole-3-carboxamide under DCM produces carboxamide derivatives (99% yield after purification) .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Reductive Amination | 3,3-dimethylbutanal, NaBH(OAc)₃ | N-Alkylated pyrrolidine | 12% |

| Acylation | Acyl chloride, DCM, base | Carboxamide derivatives | 99% |

Oxidation and Reduction

The compound participates in redox reactions involving its amine groups:

Oxidation :

-

Forms N-oxides when treated with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

-

Catalytic oxidation with RuO₂ or KMnO₄ selectively modifies the pyrrolidine rings .

Reduction :

Cycloaddition and Ring Functionalization

This compound serves as a precursor in cycloaddition reactions:

Dipolar Cycloaddition :

-

Generates azomethine ylides under iridium catalysis (Vaska’s complex, TMDS), which react with electron-deficient alkenes to form polysubstituted pyrrolidines .

-

Example: Reaction with methyl acrylate produces bicyclic pyrrolidine derivatives with high regio- and diastereoselectivity .

| Substrate | Catalyst | Dipolarophile | Product |

|---|---|---|---|

| Azomethine ylide | IrCl(CO)(PPh₃)₂, TMDS | Methyl acrylate | Tetrasubstituted pyrrolidine |

Stability and Reactivity Trends

Applications De Recherche Scientifique

Medicinal Chemistry

3-(Pyrrolidin-1-ylmethyl)pyrrolidine serves as a versatile scaffold in the development of new pharmacological agents. The presence of the pyrrolidine moiety allows for interactions with a variety of biological targets, making it a candidate for further exploration in therapeutic applications.

Drug Discovery

Research indicates that compounds containing pyrrolidine structures can modulate various biological pathways, including those involved in neuropharmacology and metabolic disorders. For instance, derivatives of pyrrolidine have been investigated for their roles as agonists or antagonists at specific receptors, such as peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism and lipid regulation .

The compound exhibits significant biological activity, which can be harnessed in several therapeutic contexts:

- Antidepressant Effects : Initial studies have shown that derivatives of this compound may possess antidepressant-like properties, indicating potential utility in treating mood disorders.

- Anticonvulsant Activity : Certain analogs have demonstrated efficacy in preventing seizures through sodium channel blockade, suggesting their application in epilepsy treatment .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Research has focused on how variations in the chemical structure affect biological activity and receptor binding affinity.

Case Studies

Several case studies highlight the compound's potential:

- Neuropharmacological Assessment : A study evaluated the antidepressant-like effect of a pyrrolidine derivative, showing promising results that warrant further investigation into its mechanism of action.

- GlyT1 Inhibition : Research into related compounds has identified potent GlyT1 inhibitors with favorable pharmacokinetic profiles, indicating that modifications to the pyrrolidine structure can enhance therapeutic efficacy while minimizing side effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, employing reagents and conditions that ensure high yields and purity. Common methods include:

- Refluxing in Solvents : Utilizing solvents like acetonitrile or dimethylformamide under controlled temperatures to facilitate the formation of the desired product.

Mécanisme D'action

The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-(Pyrrolidin-1-ylmethyl)pyrrolidine include:

Pyrrolidine: A simpler analog with a single pyrrolidine ring.

Pyrrolizines: Compounds with fused pyrrolidine rings.

Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Activité Biologique

3-(Pyrrolidin-1-ylmethyl)pyrrolidine, a compound characterized by two interconnected pyrrolidine rings, is gaining attention in medicinal chemistry for its diverse biological activities. This article explores the biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2, with a molecular weight of approximately 170.26 g/mol. The compound features a basic structure that allows it to interact with various biological targets due to the presence of nitrogen atoms in its pyrrolidine rings, which can form hydrogen bonds and participate in ionic interactions.

The biological activity of this compound primarily involves modulation of neurotransmission and cellular signaling pathways. Pyrrolidine derivatives are known for their ability to interact with several receptors and enzymes, including:

- Enzyme Inhibition : Compounds containing pyrrolidine rings have been shown to inhibit enzymes such as phosphodiesterases and kinases, which play crucial roles in cellular signaling pathways .

- Receptor Modulation : This compound may act as an agonist or antagonist at various receptors, influencing physiological responses. For instance, certain pyrrolidine derivatives have been identified as potent κ-opioid receptor agonists, showcasing their potential in pain management .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, this compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 1 |

| Escherichia coli | < 1 |

| Candida albicans | < 1 |

These findings suggest that the presence of the pyrrolidine moiety enhances the compound's ability to disrupt microbial cell function .

Neuropharmacological Effects

The neuropharmacological profile of this compound indicates potential applications in treating neurological disorders. Research has shown that this compound can modulate neurotransmitter systems, particularly those related to dopamine and serotonin, which are critical in mood regulation and cognitive function .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrrolidine rings can significantly alter potency and selectivity towards specific biological targets. For example:

- Substituent Variation : The introduction of different alkyl or aryl groups on the nitrogen atoms can enhance binding affinity to target receptors. Studies have indicated that certain modifications improve selectivity for opioid receptors while reducing off-target effects .

Table 2 summarizes key findings from SAR studies:

| Modification | Biological Activity | Reference |

|---|---|---|

| Methyl group at N(1) | Increased κ-opioid receptor affinity | |

| Phenyl substitution at C(2) | Enhanced antibacterial activity |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Pain Management : A study demonstrated that this compound effectively alleviated pain in animal models by acting on opioid receptors, suggesting its potential as a novel analgesic agent .

- Antimicrobial Applications : In vitro tests showed that formulations containing this compound exhibited strong activity against resistant bacterial strains, highlighting its relevance in developing new antibiotics .

Propriétés

IUPAC Name |

1-(pyrrolidin-3-ylmethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-6-11(5-1)8-9-3-4-10-7-9/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFGWNNSHNOGPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.